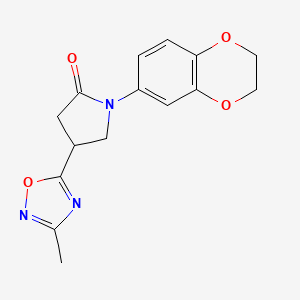
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical formula of the compound is C12H14N3O3 with a molecular weight of 283.26 g/mol. The structure features a benzodioxin moiety and an oxadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C12H14N3O3 |
| Molecular Weight | 283.26 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 54594431 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study conducted by researchers at the Groningen Research Institute of Pharmacy showed that the compound inhibited cell proliferation in human cancer cells by inducing caspase-dependent apoptosis pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage. This effect was assessed using models of neurodegeneration where the compound reduced markers of oxidative stress and inflammation .
The biological activities of this compound are believed to be mediated through its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with apoptosis and inflammation.
- Antioxidant Activity : The benzodioxin structure contributes to its ability to scavenge free radicals.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, the compound was tested against a panel of pathogens. It showed an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-16-15(22-17-9)10-6-14(19)18(8-10)11-2-3-12-13(7-11)21-5-4-20-12/h2-3,7,10H,4-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVQOADYISECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














